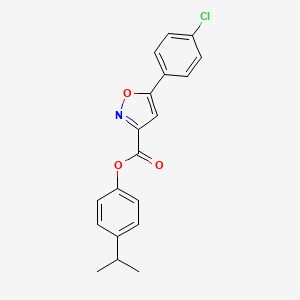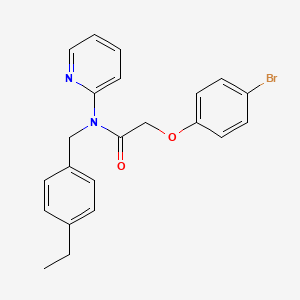
3-(4-(Dimethylamino)benzyl)indolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a benzylidene moiety, which is further linked to an indolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with indolin-2-one under specific reaction conditions. One common method includes the use of a base catalyst such as piperidine in an ethanol solvent, which facilitates the formation of the desired product through a Knoevenagel condensation reaction .
Industrial Production Methods
Industrial production of (Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indolin-2-one derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine
In medicine, (Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one has shown promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines .
Industry
In the industrial sector, this compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also explored for its potential use in organic electronics and optoelectronic devices .
Mechanism of Action
The mechanism of action of (Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one involves its interaction with specific molecular targets. In biological systems, it has been found to inhibit topoisomerase IV, an essential enzyme for DNA replication. This inhibition leads to the disruption of DNA decatenation, ultimately resulting in cell death. Additionally, the compound undergoes reductive bioactivation, generating reactive species that cause DNA and protein damage .
Comparison with Similar Compounds
Similar Compounds
Indolin-2-one: A core structure shared with (Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one, known for its biological activity.
4-(Dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound, also used in various chemical reactions.
Benz[c,d]indolin-2-one derivatives:
Uniqueness
(Z)-3-[4-(Dimethylamino)benzylidenyl]indolin-2-one stands out due to its unique combination of a dimethylamino group and an indolin-2-one core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to act as a fluorescent probe and its potential anticancer activity further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C17H18N2O |
|---|---|
Molecular Weight |
266.34 g/mol |
IUPAC Name |
3-[[4-(dimethylamino)phenyl]methyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C17H18N2O/c1-19(2)13-9-7-12(8-10-13)11-15-14-5-3-4-6-16(14)18-17(15)20/h3-10,15H,11H2,1-2H3,(H,18,20) |
InChI Key |
WEKJKJMTUWIENI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC2C3=CC=CC=C3NC2=O |
solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11353949.png)

![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11353960.png)
![propyl 4-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11353971.png)

![1-[(2-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11353981.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(prop-2-en-1-yloxy)benzamide](/img/structure/B11353996.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11354000.png)
![2-(4-tert-butylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B11354006.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11354014.png)
![N-{2-[(4-methylpiperidin-1-yl)methyl]-1-(propan-2-yl)-1H-benzimidazol-5-yl}propanamide](/img/structure/B11354026.png)
![2-{1-[(4-Isopropylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11354031.png)
